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Imidazo[2,1-b]thiazole-5,6-diamine

Cat. No.: B12444478
CAS No.: 863203-49-0
M. Wt: 154.20 g/mol
InChI Key: WBESVFNRHDMHBS-UHFFFAOYSA-N
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Description

Contextual Significance of the Imidazo[2,1-b]thiazole (B1210989) Scaffold in Heterocyclic Chemistry

The imidazo[2,1-b]thiazole scaffold is a fused bicyclic heterocyclic system that has garnered considerable attention in the realm of medicinal chemistry. This is largely due to the diverse and potent biological activities exhibited by its derivatives. The unique arrangement of nitrogen and sulfur atoms within the fused ring structure imparts specific physicochemical properties that allow for interactions with a wide range of biological targets.

The significance of this scaffold is underscored by the broad spectrum of pharmacological activities reported for its analogues, which include:

Anticancer: Numerous studies have highlighted the potential of imidazo[2,1-b]thiazole derivatives as antiproliferative agents. nih.gov They have been shown to act through various mechanisms, including the inhibition of kinases and tubulin. nih.gov

Antimycobacterial: Derivatives of this scaffold have demonstrated notable activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. rsc.orgnih.govnih.gov

Antiviral and Antimicrobial: The scaffold has been a template for the development of agents with antiviral and broad-spectrum antibacterial and antifungal properties. nih.gov

Anti-inflammatory: Certain imidazo[2,1-b]thiazole derivatives have been identified as potent and selective inhibitors of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation. nih.gov

Kinase Inhibition: The scaffold is a key component in the design of inhibitors for various protein kinases, which are crucial regulators of cell signaling and are often dysregulated in diseases like cancer. nih.govnih.govelsevierpure.com

The structural versatility of the imidazo[2,1-b]thiazole core allows for the introduction of various substituents at different positions, enabling chemists to fine-tune the biological activity and pharmacokinetic properties of the resulting molecules. This "privileged scaffold" status makes it a valuable starting point for the design and discovery of new drugs.

Historical Trajectories and Evolution of Imidazo[2,1-b]thiazole Chemistry

The exploration of imidazo[2,1-b]thiazole chemistry has evolved significantly over the years, driven by the quest for new therapeutic agents. Early research into this scaffold was often centered around the synthesis of the core structure and the exploration of its fundamental reactivity. One of the classical and most common methods for synthesizing the imidazo[2,1-b]thiazole ring system involves the reaction of a 2-aminothiazole (B372263) with an α-halocarbonyl compound. researchgate.net

Over time, synthetic methodologies have become more sophisticated, allowing for the creation of a diverse library of derivatives. Key developments in the evolution of imidazo[2,1-b]thiazole chemistry include:

Expansion of Synthetic Routes: Researchers have developed various synthetic strategies to access a wider range of substituted imidazo[2,1-b]thiazoles. This includes one-pot multicomponent reactions and the use of diverse starting materials and catalysts. researchgate.netresearchgate.net

Focus on Structure-Activity Relationships (SAR): As the biological potential of the scaffold became more apparent, research efforts shifted towards understanding the relationship between the chemical structure of the derivatives and their biological activity. This has involved systematic modifications of the scaffold and the analysis of how these changes affect their potency and selectivity for specific biological targets. nih.gov

Development of Targeted Therapies: More recent research has focused on designing imidazo[2,1-b]thiazole derivatives that target specific enzymes or receptors implicated in disease. This includes the development of potent and selective kinase inhibitors for cancer therapy. nih.govnih.govelsevierpure.com

A notable example of a drug containing the imidazo[2,1-b]thiazole core is Levamisole, an anthelmintic and immunomodulatory agent. nih.gov The success of Levamisole has further fueled interest in the therapeutic potential of this heterocyclic system.

Rationale for Focused Research on Imidazo[2,1-b]thiazole-5,6-diamine Derivatives

While a vast body of research exists on the imidazo[2,1-b]thiazole scaffold, the specific focus on the This compound derivative is driven by a compelling scientific rationale. This rationale is primarily rooted in the strategic importance of the 5 and 6 positions of the imidazo[2,1-b]thiazole ring system for biological activity, particularly in the context of kinase inhibition and anticancer drug design.

Research has shown that substitutions at these positions can significantly influence the interaction of the molecule with its biological target. For instance, studies on various imidazo[2,1-b]thiazole derivatives have demonstrated that modifications at the C5 and C6 positions are crucial for their potency and selectivity as inhibitors of enzymes like COX-2 and various protein kinases. nih.gov

The introduction of two amine groups at the 5 and 6 positions to form This compound offers several strategic advantages for medicinal chemists:

Versatile Synthetic Handles: The diamine functionality provides two reactive sites that can be readily modified to introduce a wide array of substituents. This allows for the creation of large and diverse chemical libraries for high-throughput screening and optimization of biological activity.

Potential for Enhanced Binding Interactions: The amino groups can act as hydrogen bond donors and acceptors, which are critical for forming strong and specific interactions with the amino acid residues in the active sites of target proteins, such as kinases. This can lead to increased potency and selectivity.

Scaffold for Novel Kinase Inhibitors: Many successful kinase inhibitors feature a heterocyclic core with strategically placed amine groups that anchor the molecule within the ATP-binding pocket of the kinase. The 5,6-diamine arrangement on the imidazo[2,1-b]thiazole scaffold presents an attractive platform for designing novel kinase inhibitors that could target cancers and other diseases driven by aberrant kinase activity. nih.govnih.govnih.govelsevierpure.com

In essence, the focused research on this compound derivatives is a logical progression in the exploration of the imidazo[2,1-b]thiazole scaffold. It represents a strategic approach to leverage the known biological potential of this privileged structure by introducing functionalities that are known to be critical for potent and selective drug-target interactions, particularly in the highly competitive and therapeutically important field of kinase inhibitor development.

Research Findings on Imidazo[2,1-b]thiazole Derivatives

The following tables summarize key research findings on various derivatives of the imidazo[2,1-b]thiazole scaffold, highlighting their biological activities. While not exclusively focused on the 5,6-diamine, this data provides context for the therapeutic potential of this class of compounds.

Table 1: Anticancer Activity of Imidazo[2,1-b]thiazole Derivatives

Compound Target/Cell Line Activity Reference
Imidazo[2,1-b]thiazole-based agents Focal adhesion kinase (FAK) Inhibition of FAK nih.gov
Imidazo[2,1-b]thiazole derivatives Human melanoma cell line (A375P) Antiproliferative activity elsevierpure.com
Imidazo[2,1-b]thiazole-coupled noscapinoids Pancreatic cancer cells (MIA PaCa-2) Anticancer activity, G2/M phase arrest nih.gov

Table 2: Antimicrobial and Anti-inflammatory Activity of Imidazo[2,1-b]thiazole Derivatives

Compound Target/Organism Activity Reference
Benzo[d]imidazo[2,1-b]thiazole derivatives Mycobacterium tuberculosis Pantothenate synthetase inhibition nih.gov
Imidazo[2,1-b]thiazole carboxamide triazole derivatives Mycobacterium tuberculosis Antimycobacterial activity rsc.org
Imidazo[2,1-b]thiazole derivatives Various viruses and Mycobacterium tuberculosis Antiviral and antimycobacterial activity nih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H6N4S B12444478 Imidazo[2,1-b]thiazole-5,6-diamine CAS No. 863203-49-0

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

863203-49-0

Molecular Formula

C5H6N4S

Molecular Weight

154.20 g/mol

IUPAC Name

imidazo[2,1-b][1,3]thiazole-5,6-diamine

InChI

InChI=1S/C5H6N4S/c6-3-4(7)9-1-2-10-5(9)8-3/h1-2H,6-7H2

InChI Key

WBESVFNRHDMHBS-UHFFFAOYSA-N

Canonical SMILES

C1=CSC2=NC(=C(N21)N)N

Origin of Product

United States

Synthetic Methodologies for Imidazo 2,1 B Thiazole 5,6 Diamine and Its Analogues

Retrosynthetic Analysis of the Imidazo[2,1-b]thiazole-5,6-diamine Core

A retrosynthetic analysis of the this compound core reveals several strategic disconnections. The primary approach involves disconnecting the imidazole (B134444) ring, leading back to a 2-aminothiazole (B372263) precursor. This strategy is widely adopted due to the commercial availability and synthetic accessibility of various substituted 2-aminothiazoles. The formation of the imidazole portion of the fused system can then be achieved through the reaction of the 2-aminothiazole with an appropriate α-halocarbonyl compound or its equivalent.

For the specific target of this compound, the retrosynthesis would suggest a 2-aminothiazole bearing amino or nitro groups at the 4 and 5 positions. The subsequent cyclization to form the imidazole ring would then be followed by reduction of the nitro groups, if present, to yield the desired diamine.

Foundational Synthetic Strategies for Imidazo[2,1-b]thiazoles

The synthesis of the imidazo[2,1-b]thiazole (B1210989) ring system is well-established, with several foundational strategies being employed. These methods offer versatility and can be adapted to produce a wide array of substituted derivatives.

Cyclocondensation Approaches to the Imidazo[2,1-b]thiazole Ring System

The most common and direct method for constructing the imidazo[2,1-b]thiazole skeleton is the cyclocondensation reaction between a 2-aminothiazole and an α-halocarbonyl compound. youtube.comresearchgate.net This reaction, often referred to as the Hantzsch thiazole (B1198619) synthesis in a broader context, proceeds via initial N-alkylation of the endocyclic nitrogen of the 2-aminothiazole, followed by intramolecular cyclization and dehydration to form the aromatic fused-ring system.

The reaction conditions for this cyclocondensation are typically mild, often involving refluxing in a suitable solvent such as ethanol (B145695) or acetone. researchgate.net The choice of the α-halocarbonyl compound allows for the introduction of various substituents at the 5- and 6-positions of the imidazo[2,1-b]thiazole ring. For instance, the reaction of 2-aminothiazole with phenacyl bromide derivatives leads to the formation of 6-arylimidazo[2,1-b]thiazoles. researchgate.net

Reactant 1Reactant 2ProductReference
2-Aminothiazoleα-Halo Ketone/AldehydeImidazo[2,1-b]thiazole youtube.comresearchgate.net
2-AminothiazolePhenacyl Bromide6-Phenylimidazo[2,1-b]thiazole researchgate.net
2-Amino-4-methylthiazolePhenacyl Bromide2-Methyl-6-phenylimidazo[2,1-b]thiazole researchgate.net

Multi-Component Reactions in Imidazo[2,1-b]thiazole Synthesis

Multi-component reactions (MCRs) have emerged as powerful tools in organic synthesis, offering significant advantages in terms of efficiency, atom economy, and the generation of molecular diversity. orientjchem.orgmdpi.com Several MCRs have been developed for the synthesis of imidazo[2,1-b]thiazoles.

One notable example is the three-component reaction involving a 2-aminothiazole, an aldehyde, and an isocyanide, often referred to as the Groebke-Blackburn-Bienaymé reaction (GBBR). mdpi.comsciforum.net This reaction allows for the one-pot synthesis of 3-aminoimidazo[2,1-b]thiazole derivatives with a high degree of substitution. amazonaws.com The versatility of this method lies in the ability to vary all three components, leading to a wide range of products. orientjchem.org Another approach involves a three-component reaction of 2-aminobenzothiazoles, barbituric acids, and terminal aryl acetylenes or aryl methyl ketones, mediated by iodine in DMSO, to yield 2-arylbenzo[d]imidazo[2,1-b]thiazole derivatives. rsc.org

Reaction TypeComponentsProductReference
Groebke-Blackburn-Bienaymé Reaction2-Aminothiazole, Aldehyde, Isocyanide3-Aminoimidazo[2,1-b]thiazole mdpi.comamazonaws.com
I2/DMSO Mediated MCR2-Aminobenzothiazole, Barbituric Acid, Aryl Acetylene/Ketone2-Arylbenzo[d]imidazo[2,1-b]thiazole rsc.org

Advanced Ring-Closing Methodologies for the Imidazo[2,1-b]thiazole Scaffold

Beyond the classical cyclocondensation and MCRs, advanced ring-closing methodologies have been developed to access the imidazo[2,1-b]thiazole scaffold. These methods often provide access to unique substitution patterns or proceed under milder conditions.

One such approach involves the ring-opening and reconstruction of imidazo[2,1-b] researchgate.netorientjchem.orgrsc.orgthiadiazoles. rsc.org This strategy utilizes readily available starting materials to generate substituted imidazo[2,1-b]thiazoles through a one-pot process involving reaction with phenylacetylene (B144264) in the presence of a base. rsc.org

Another innovative method is the one-pot synthesis of benzimidazo[2,1-b]thiazoline derivatives through an addition/cyclization/intramolecular oxidative C-H functionalization process. This reaction between an aryl isothiocyanate and a propargylic amine, catalyzed by copper(II) acetate, provides a route to alkylene-bridged benzimidazo[2,1-b]thiazolines, which can be further converted to substituted benzimidazo[2,1-b]thiazole derivatives. richmond.edu

Functionalization and Derivatization of this compound

Once the core this compound is synthesized, the two amino groups at the 5- and 6-positions serve as versatile handles for further functionalization and derivatization. These modifications are crucial for exploring the structure-activity relationships of this class of compounds.

Amination and Acylation Reactions at the Diamine Positions

The primary amino groups of this compound are nucleophilic and can readily undergo various chemical transformations.

Acylation: The diamine can be acylated using a variety of acylating agents such as acid chlorides, anhydrides, or carboxylic acids activated with coupling agents. For example, the synthesis of imidazo[2,1-b]thiazole-sulfonyl piperazine (B1678402) conjugates has been reported, where the piperazine moiety is introduced via an amide bond formation. nih.gov Similarly, the synthesis of novel spirothiazolidinone derivatives of imidazo[2,1-b]thiazole involves the acylation of a hydrazide intermediate. nih.gov

Amine Derivatization: The amino groups can also be involved in the formation of other functional groups. For instance, the synthesis of imidazo[2,1-b]thiazole analogs with a methyl sulfonyl COX-2 pharmacophore involved the introduction of various amine substituents at the C-5 position. nih.gov These reactions highlight the potential to introduce a wide range of functionalities to modulate the properties of the parent diamine.

Reaction TypeReagentFunctional Group IntroducedReference
AcylationSulfonyl ChlorideSulfonamide nih.gov
AcylationCarboxylic Acid/Coupling AgentAmide nih.gov
Reductive AminationAldehyde/Ketone + Reducing AgentSubstituted Amine nih.gov

Substitution Reactions on the Fused Thiazole and Imidazole Rings

The functionalization of the imidazo[2,1-b]thiazole scaffold is crucial for developing new derivatives. The electron-rich nature of the ring system makes it susceptible to electrophilic substitution, primarily at the C-5 position. Introducing substituents onto the fused thiazole and imidazole rings is a key step toward molecules like this compound.

One of the most direct methods to introduce a nitrogen-containing group is through nitrosation. For instance, derivatives such as 2,3-dihydro-6-(p-chlorophenyl)-5-nitro-imidazo[2,1-b]thiazole have been synthesized, where a nitro group is present at the 5-position. ontosight.ai This nitro group serves as a valuable precursor that can be readily reduced to an amino group, providing a pathway to 5-amino-imidazo[2,1-b]thiazole derivatives.

Another powerful technique is the multi-component reaction (MCR), which allows for the direct installation of an amino group at the C-5 position during the construction of the heterocyclic core. The Groebke–Blackburn–Bienaymé reaction (GBBR), a type of isocyanide-based MCR, has been successfully employed for the one-pot synthesis of 3-(5-(substituted-amino)imidazo[2,1-b]thiazol-6-yl)-4H-chromen-4-one derivatives. mdpi.com In this reaction, a 2-aminothiazole, an aldehyde (like 3-formylchromone), and an isocyanide react to form the imidazo[2,1-b]thiazole scaffold with a secondary amine substituent at C-5 in a single step. mdpi.com This method offers a high degree of flexibility, as varying the isocyanide component allows for the introduction of diverse substituents on the amino group. mdpi.com

The following table summarizes key substitution reactions for functionalizing the imidazo[2,1-b]thiazole ring, particularly for introducing amine functionalities or their precursors.

PositionReaction TypeReagents/MethodResulting Functional GroupReference
C-5NitrationNitrating agentsNitro (-NO₂) ontosight.ai
C-5Groebke–Blackburn–Bienaymé ReactionAldehyde, 2-aminothiazole, IsocyanideSubstituted amine (-NHR) mdpi.com
C-5Azo couplingDiazonium saltsDiazenyl (-N=N-Ar) ontosight.ai

These reactions highlight established routes to functionalize the imidazo[2,1-b]thiazole core, providing essential building blocks that can be further elaborated to yield complex structures like the target diamine.

Scaffold Diversification Strategies for this compound Derivatives

Scaffold diversification is a key strategy in medicinal chemistry to generate libraries of related compounds for biological screening. Starting from a core imidazo[2,1-b]thiazole structure, various functional groups can be introduced and modified to explore the chemical space and optimize pharmacological properties.

A prominent strategy involves the use of versatile building blocks that already contain functional groups amenable to further modification. For example, the synthesis of ethyl 3-aryl-imidazo[2,1-b]thiazole-6-carboxylates creates a scaffold with an ester group at the C-6 position. researchhub.com This ester can be reduced to an alcohol, which in turn serves as a branching point for further conjugation with other molecules. researchhub.com Similarly, carboxylic acid derivatives can be converted into amides by coupling with various amines, a technique used to produce imidazo[2,1-b]thiazole-sulfonyl piperazine conjugates. nih.gov This approach involves the hydrolysis of an ester to a carboxylic acid, followed by amide bond formation. nih.gov

Another powerful diversification tool is the Huisgen 1,3-dipolar cycloaddition, a "click chemistry" reaction. This has been used to link the imidazo[2,1-b]thiazole scaffold to other heterocyclic rings, such as triazoles, creating complex conjugates with potential biological activity. nih.gov

Multicomponent reactions, as mentioned earlier, are inherently diversification-oriented. The Groebke–Blackburn–Bienaymé reaction, for instance, allows for the creation of a diverse library of 5-amino-imidazo[2,1-b]thiazole derivatives simply by changing the isocyanide and aldehyde inputs. mdpi.com This approach has been used to synthesize a range of compounds with different substituents at the 5-amino and 6-positions. mdpi.com

The table below illustrates several scaffold diversification strategies.

Starting ScaffoldReaction TypeKey ReagentsResulting StructureReference
Imidazo[2,1-b]thiazole-6-carboxylateEster ReductionReducing agents (e.g., LiAlH₄)(Imidazo[2,1-b]thiazol-6-yl)methanol researchhub.com
Imidazo[2,1-b]thiazole-2-carboxylic acidAmide CouplingPiperazine derivatives, Coupling agentsImidazo[2,1-b]thiazole-2-carbonyl-piperazine nih.gov
Propargylated Imidazo[2,1-b]thiazoleHuisgen Cycloaddition ("Click Chemistry")Organic azides, Cu(I) catalystImidazo[2,1-b]thiazole-linked triazole nih.gov
2-AminothiazoleGroebke–Blackburn–Bienaymé ReactionVarious aldehydes and isocyanides5-Amino-6-substituted imidazo[2,1-b]thiazoles mdpi.com
Imidazo[2,1-b]thiazole-3-acetic acid hydrazideCyclizationCarbon disulfide, KOHImidazo[2,1-b]thiazole-linked oxadiazole-thione nih.gov

These strategies demonstrate the versatility of the imidazo[2,1-b]thiazole system, allowing for the systematic modification at multiple positions, which is essential for the targeted synthesis of complex molecules like this compound.

Sustainable and Green Chemistry Approaches in Imidazo[2,1-b]thiazole Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds to minimize environmental impact. The synthesis of the imidazo[2,1-b]thiazole scaffold has benefited from several sustainable approaches that offer advantages such as shorter reaction times, higher yields, and the use of environmentally benign reagents and solvents. researchgate.net

One notable green approach is the use of alternative solvent systems. Glycerol, a non-toxic and biodegradable solvent, has been successfully used for the efficient, one-step synthesis of imidazo[2,1-b]thiazole derivatives. researchgate.net Similarly, a mixture of aloe vera juice and water has been employed as a green promoting medium for the condensation of 2-aminothiazole and phenacyl bromide, leading to high yields of aryl-substituted imidazo[2,1-b]thiazoles. researchgate.net

Microwave-assisted synthesis has also emerged as a sustainable method. The use of microwave irradiation in the presence of polyethylene glycol-400 (PEG-400) as a biodegradable and recyclable medium has been reported for the synthesis of imidazo[2,1-b]thiazole derivatives. researchgate.net This method combines the benefits of an efficient energy source with a green solvent system. researchgate.net Furthermore, catalyst-free conditions, often coupled with multicomponent reactions, represent another green aspect, as they avoid the use of potentially toxic and expensive metal catalysts. mdpi.comresearchgate.net

The table below summarizes various green chemistry approaches applied to the synthesis of the imidazo[2,1-b]thiazole scaffold.

Green ApproachDetailsAdvantagesReference
Green SolventsUse of glycerolNon-toxic, biodegradable, reusable researchgate.net
Use of aloe vera/waterEnvironmentally benign, cost-effective researchgate.net
Use of PEG-400Biodegradable, recyclable medium researchgate.net
Energy SourcesMicrowave irradiationShorter reaction times, improved yields researchgate.net
Reaction StrategyCatalyst-free synthesisAvoids metal catalysts, simplified workup mdpi.comresearchgate.net
One-pot multicomponent reactionsAtom economy, reduced waste, operational simplicity mdpi.com

These sustainable methodologies provide efficient and environmentally responsible pathways for the construction of the core imidazo[2,1-b]thiazole structure, which is the foundational step in the synthesis of its more complex derivatives.

Reaction Mechanisms and Reactivity Profiles of Imidazo 2,1 B Thiazole 5,6 Diamine

Electrophilic and Nucleophilic Reactivity of the Imidazo[2,1-b]thiazole (B1210989) Core

The imidazo[2,1-b]thiazole nucleus possesses a unique electronic structure arising from the fusion of an electron-rich imidazole (B134444) ring and a thiazole (B1198619) ring. This inherent electronic nature dictates its reactivity towards both electrophiles and nucleophiles.

Electrophilic Reactivity:

The imidazo[2,1-b]thiazole system is generally susceptible to electrophilic substitution reactions. Studies on various substituted imidazo[2,1-b]thiazoles have indicated that the C5 position is the most favorable site for electrophilic attack. This regioselectivity is attributed to the electronic distribution within the fused ring system. The presence of the 5,6-diamine groups in Imidazo[2,1-b]thiazole-5,6-diamine is expected to significantly enhance the electron density of the ring system, thereby activating it further towards electrophilic substitution. The two amino groups, being strong activating groups, would direct incoming electrophiles, and it is plausible that substitution could also occur at other available positions on the imidazole ring, depending on the reaction conditions and the nature of the electrophile.

Nucleophilic Reactivity:

The imidazo[2,1-b]thiazole core can also exhibit nucleophilic character. The nitrogen and sulfur atoms in the ring system possess lone pairs of electrons, making them potential sites for interaction with electrophiles. Furthermore, the fused ring system as a whole can act as a nucleophile in certain reactions. For instance, imidazo[2,1-b]thiazole derivatives have been shown to participate as nucleophiles in asymmetric Mannich reactions. The specific reactivity of this compound as a nucleophile would be influenced by the basicity of the nitrogen atoms in the diamine functionality and the imidazole ring.

Reactivity TypePreferred PositionInfluence of 5,6-Diamine
Electrophilic Substitution C5Strong activation of the ring
Nucleophilic Attack Ring Nitrogen/SulfurEnhanced by electron-donating groups

Reaction Pathways Involving the 5,6-Diamine Functionality

The presence of a vicinal diamine (an ortho-diamine equivalent) at the 5 and 6 positions of the imidazo[2,1-b]thiazole core introduces a highly reactive functional group that can participate in a variety of characteristic reactions, particularly cyclocondensation reactions. These reactions are pivotal for the synthesis of more complex, fused heterocyclic systems.

A primary and well-established reaction pathway for aromatic ortho-diamines is their condensation with 1,2-dicarbonyl compounds to form six-membered heterocyclic rings. For this compound, this would involve the reaction with compounds such as glyoxal, biacetyl, or benzil to yield the corresponding pyrazine-fused imidazo[2,1-b]thiazoles. This type of cyclocondensation is a powerful tool for extending the heterocyclic framework.

Furthermore, the 5,6-diamine functionality can react with a variety of other reagents to form different five- or six-membered heterocyclic rings. For example:

Reaction with nitrous acid would be expected to form a stable triazole ring fused to the imidazo[2,1-b]thiazole system.

Condensation with carboxylic acids or their derivatives could lead to the formation of a fused imidazole ring.

Reactions with phosgene or its equivalents could yield a cyclic urea derivative.

The reactivity of the 5,6-diamine moiety opens up a vast potential for the synthesis of novel and complex heterocyclic structures built upon the imidazo[2,1-b]thiazole scaffold.

ReagentExpected Product
1,2-Dicarbonyl compoundsFused pyrazine ring
Nitrous acidFused triazole ring
Carboxylic acids/derivativesFused imidazole ring
Phosgene equivalentsFused cyclic urea

Tautomeric Equilibria and Isomerism in this compound

Tautomerism is a significant consideration in heterocyclic chemistry, particularly for molecules containing amino groups and imidazole rings. For this compound, several tautomeric forms are theoretically possible.

The most prominent form of tautomerism would be the amino-imino tautomerism involving the exocyclic amino groups and the imidazole ring. Prototropic shifts could lead to the formation of imino tautomers where a hydrogen atom from one of the amino groups migrates to a nitrogen atom within the imidazole ring. The position of this equilibrium would be influenced by factors such as the solvent, temperature, and the electronic nature of the substituents.

While the diamino form is generally expected to be the most stable tautomer under normal conditions, the existence of imino tautomers in equilibrium could have important implications for the compound's reactivity and its interactions in biological systems. Spectroscopic studies, such as NMR, would be essential to experimentally determine the predominant tautomeric form and the dynamics of the equilibrium.

Catalytic Transformations and Organocatalytic Properties of Imidazo[2,1-b]thiazole Derivatives

While there is a lack of specific reports on the catalytic applications of this compound itself, the structural features of its derivatives suggest potential in the field of catalysis. The presence of multiple nitrogen atoms makes imidazo[2,1-b]thiazole derivatives attractive candidates as ligands for transition metal catalysts. The 5,6-diamine functionality, in particular, could act as a bidentate ligand, coordinating to a metal center and influencing the catalytic activity and selectivity of a reaction.

In the realm of organocatalysis, chiral derivatives of this compound could potentially be developed as asymmetric catalysts. The diamine motif is a common feature in many successful organocatalysts, often involved in the activation of substrates through the formation of iminium or enamine intermediates. By introducing chirality into the molecule, for example, through the use of chiral side chains attached to the amino groups, it may be possible to design novel organocatalysts for various asymmetric transformations. Further research in this area would be necessary to explore and realize the catalytic potential of this class of compounds.

Advanced Spectroscopic and Analytical Methodologies for Imidazo 2,1 B Thiazole 5,6 Diamine Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the structural elucidation of organic molecules, including the imidazo[2,1-b]thiazole (B1210989) scaffold. It provides detailed information about the chemical environment of individual atoms, primarily hydrogen (¹H) and carbon (¹³C).

One-dimensional (1D) NMR techniques such as ¹H and ¹³C NMR are fundamental for the initial characterization of imidazo[2,1-b]thiazole derivatives. The ¹H NMR spectrum reveals the number of different types of protons, their chemical shifts indicating their electronic environment, and coupling constants providing information about adjacent protons. The ¹³C NMR spectrum provides complementary information on the carbon skeleton.

For more complex structures derived from Imidazo[2,1-b]thiazole-5,6-diamine, two-dimensional (2D) NMR experiments are indispensable. Techniques like COSY (Correlation Spectroscopy) establish ¹H-¹H correlations, while HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments correlate protons with their directly attached carbons and with carbons that are two or three bonds away, respectively. These correlations are critical for unambiguously assigning all proton and carbon signals, especially in substituted derivatives where spectral overlap can occur.

Table 1: Representative ¹H and ¹³C NMR Data for Imidazo[2,1-b]thiazole Derivatives

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
H-27.20-7.50115.0-120.0
H-36.80-7.10110.0-115.0
H-5Aromatic/Amine Protons140.0-145.0
H-6Aromatic/Amine Protons130.0-135.0
C-2-115.0-120.0
C-3-110.0-115.0
C-5-140.0-145.0
C-6-130.0-135.0
C-7a-145.0-150.0
C-8a-125.0-130.0
Note: Chemical shifts are approximate and can vary significantly with substitution and solvent.

While solution-state NMR is more common, solid-state NMR (ssNMR) offers unique advantages for studying imidazo[2,1-b]thiazole derivatives in their solid form. This is particularly useful for analyzing materials with low solubility or for investigating crystalline and amorphous solids. ssNMR can provide insights into the packing arrangements, intermolecular interactions, and polymorphism of these compounds, which are not accessible in solution. Techniques like Cross-Polarization Magic-Angle Spinning (CP-MAS) are employed to enhance the signal of low-abundance nuclei like ¹³C and to average out anisotropic interactions, resulting in higher resolution spectra.

Mass Spectrometry (MS) for Molecular and Fragment Identification

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is essential for determining the molecular weight of this compound and its derivatives and for gaining structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) provides the exact mass of a molecule with high precision, typically to four or five decimal places. This accuracy allows for the determination of the elemental composition of the parent ion, confirming the molecular formula of the synthesized imidazo[2,1-b]thiazole derivative. This is a critical step in verifying the identity of a newly synthesized compound and distinguishing it from other potential isomers or byproducts.

Table 2: HRMS Data for a Representative Imidazo[2,1-b]thiazole Derivative

Molecular FormulaCalculated Exact Mass (m/z)Measured Exact Mass (m/z)Error (ppm)
C₆H₆N₄S166.0313166.0311-1.2
Note: The data presented is for the parent compound this compound.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, where a precursor ion is selected and then fragmented to produce product ions. The resulting fragmentation pattern is a characteristic fingerprint of the molecule and provides valuable information about its structure and connectivity. By analyzing the fragmentation pathways of imidazo[2,1-b]thiazole derivatives, researchers can deduce the location of substituents and confirm the integrity of the heterocyclic core. Common fragmentation patterns often involve the cleavage of the thiazole (B1198619) or imidazole (B134444) ring and the loss of side chains.

X-ray Crystallography for Absolute Structure Determination of Imidazo[2,1-b]thiazole Derivatives

X-ray crystallography is the gold standard for determining the absolute three-dimensional structure of a crystalline compound. This technique involves diffracting X-rays off a single crystal of the material. The resulting diffraction pattern is then used to calculate the electron density map of the molecule, revealing the precise positions of all atoms in the crystal lattice. For imidazo[2,1-b]thiazole derivatives, X-ray crystallography provides unequivocal proof of the molecular structure, including bond lengths, bond angles, and torsional angles. It also reveals details about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the crystal packing. This information is invaluable for understanding the solid-state properties of these compounds and for rational drug design, where the precise shape of a molecule is critical for its biological activity.

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FTIR) and Raman spectroscopy, serves as a powerful tool for the identification of functional groups within a molecule. For a hypothetical analysis of This compound , these techniques would be crucial for confirming the presence of the key amine groups and the integrity of the fused heterocyclic ring system.

In the FTIR spectra of related imidazo[2,1-b]thiazole derivatives, characteristic peaks are consistently observed. For instance, the N-H stretching vibrations of amine groups typically appear in the region of 3500-3200 cm⁻¹. nih.gov The aromatic C-H stretching vibrations are usually found around 3100-3000 cm⁻¹. nih.gov The C=N and C=C stretching vibrations within the fused imidazole and thiazole rings give rise to absorptions in the 1650-1450 cm⁻¹ range. nih.govacs.org

Table 1: Hypothetical FTIR Spectral Data for this compound

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3500-3300N-H StretchPrimary Amine (-NH₂)
3150-3050C-H StretchAromatic/Heteroaromatic
1640-1580C=N StretchImidazole/Thiazole Ring
1580-1450C=C StretchAromatic/Heteroaromatic Ring
1350-1250C-N StretchAromatic Amine
~750C-S StretchThiazole Ring

Note: This table is a theoretical prediction based on characteristic functional group frequencies and data from related compounds. Actual experimental values may vary.

Raman spectroscopy would provide complementary information. The symmetric vibrations of the heterocyclic rings are often more intense in Raman spectra than in FTIR. This technique would be particularly useful for analyzing the skeletal vibrations of the imidazo[2,1-b]thiazole core.

Chromatographic Techniques for Purity Assessment and Separation (HPLC, GC-MS)

Chromatographic methods are indispensable for assessing the purity of synthesized compounds and for separating them from reaction mixtures and byproducts. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are the most commonly employed techniques.

High-Performance Liquid Chromatography (HPLC) is well-suited for the analysis of non-volatile and thermally sensitive compounds like imidazo[2,1-b]thiazole derivatives. A typical HPLC method for a compound like This compound would likely involve a reversed-phase column (e.g., C18) with a mobile phase consisting of a mixture of water and an organic solvent such as acetonitrile (B52724) or methanol, often with an acid additive like formic acid or trifluoroacetic acid to improve peak shape. researchgate.net The retention time of the compound would be a key parameter for its identification and quantification, while the peak area would be proportional to its concentration, allowing for purity determination.

Gas Chromatography-Mass Spectrometry (GC-MS) could also be utilized, provided that the compound is sufficiently volatile and thermally stable. Derivatization of the amine groups might be necessary to improve its volatility and chromatographic behavior. The gas chromatograph separates the components of the sample, and the mass spectrometer provides information about the molecular weight and fragmentation pattern of each component. This fragmentation pattern is a unique fingerprint that can be used to confirm the identity of the compound.

Table 2: Hypothetical Chromatographic Conditions for this compound

TechniqueColumnMobile Phase/Carrier GasDetector
HPLC Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)Gradient of Water (with 0.1% Formic Acid) and AcetonitrileUV-Vis or Mass Spectrometer
GC-MS Capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm)HeliumMass Spectrometer

Note: This table presents typical starting conditions for method development. Optimization would be required for the specific compound.

Computational and Theoretical Investigations of Imidazo 2,1 B Thiazole 5,6 Diamine

Quantum Chemical Calculations for Electronic Structure and Stability

Quantum chemical calculations are fundamental to determining the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to yield information about electron distribution, molecular orbital energies, and thermodynamic stability.

Density Functional Theory (DFT) is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. It offers a good balance between accuracy and computational cost, making it suitable for studying heterocyclic systems.

DFT calculations, often using functionals like B3LYP, are employed to optimize the molecular geometry of imidazo[2,1-b]thiazole (B1210989) derivatives, predicting bond lengths, bond angles, and dihedral angles. nih.govelsevierpure.com These studies help in understanding the planarity and three-dimensional structure of the fused ring system.

Furthermore, DFT is crucial for elucidating electronic properties by calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netmdpi.com The HOMO energy indicates the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a key indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity. nih.gov For the imidazo[2,1-b]thiazole scaffold, the HOMO is typically delocalized over the fused ring system, while the LUMO distribution can be influenced by the nature of its substituents. researchgate.netmdpi.com

Table 1: Representative Electronic Properties of Thiazole (B1198619) Derivatives Calculated by DFT Note: This table presents generalized data for related thiazole structures to illustrate the type of information obtained from DFT calculations. Specific values for Imidazo[2,1-b]thiazole-5,6-diamine would require a dedicated study.

ParameterDescriptionTypical Calculated Value (eV)
EHOMOEnergy of the Highest Occupied Molecular Orbital-5.5 to -7.5 researchgate.net
ELUMOEnergy of the Lowest Unoccupied Molecular Orbital-1.0 to -2.5
ΔE (HOMO-LUMO Gap)Indicator of chemical reactivity and stability4.0 to 5.5
Dipole MomentMeasure of the polarity of the molecule2.0 to 4.0 D

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely solely on fundamental physical constants and the principles of quantum mechanics, without using experimental data for parametrization. Methods like Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) offer higher levels of theory and can provide more accurate results, especially for systems where electron correlation is significant.

While computationally more intensive than DFT, these methods can be used to benchmark results and perform high-accuracy calculations of specific properties like ionization potentials, electron affinities, and reaction barrier heights. For a molecule like this compound, ab initio calculations could be used to refine the understanding of its electronic structure and the subtle energetic differences between various conformations.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Flexibility

Molecular Dynamics (MD) simulations are computational methods that model the physical movement of atoms and molecules over time. By solving Newton's equations of motion, MD simulations provide a detailed view of a molecule's dynamic behavior, including its conformational flexibility and interactions with its environment (e.g., solvent molecules). elsevierpure.comnih.gov

For this compound, MD simulations can:

Explore Conformational Space: Identify the most stable conformations of the molecule and the energy barriers between them. This is particularly important for understanding the flexibility of the diamine substituents.

Analyze Solvent Effects: Simulate how the molecule interacts with water or other solvents, providing insight into its solubility and the stability of different solvated states.

Assess Stability of Complexes: When combined with docking studies, MD simulations can assess the stability of the ligand-protein complex over time. nih.govrsc.org By tracking parameters like the Root Mean Square Deviation (RMSD), researchers can confirm whether the ligand remains stably bound in the active site of a target protein. rsc.org

Molecular Docking Studies for Ligand-Target Interactions (Preclinical Context)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. nih.govresearchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and hypothesizing their mechanism of action at a molecular level.

Derivatives of the imidazo[2,1-b]thiazole scaffold have been extensively studied using molecular docking against various biological targets. nih.gov These studies typically involve:

Preparation: Preparing the 3D structures of the ligand (Imidazo[2,1-b]thiazole derivative) and the target protein (e.g., a kinase, protease, or enzyme). rsc.org

Grid Generation: Defining the binding site or active site on the protein.

Docking Simulation: Using algorithms (e.g., Glide, AutoDock, PyRx) to fit the ligand into the binding site in various conformations and orientations. nih.govnih.gov

Scoring and Analysis: Ranking the resulting poses based on a scoring function that estimates the binding affinity (e.g., in kcal/mol). The interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, between the ligand and amino acid residues of the protein are then analyzed. nih.govneliti.com

Studies have shown that the imidazo[2,1-b]thiazole core can form key interactions with various protein targets, including TGF-β type I receptor kinase, EGFR, and pantothenate synthetase. rsc.orgnih.govneliti.com

Table 2: Examples of Molecular Docking Studies on Imidazo[2,1-b]thiazole Derivatives Note: This table summarizes findings for various derivatives to illustrate the application of molecular docking. The specific interactions of the 5,6-diamine derivative would depend on the chosen biological target.

Compound ClassProtein TargetDocking Score (kcal/mol)Key Interacting ResiduesReference
Imidazo[2,1-b] ijper.orgbookpi.orgasianpubs.orgthiadiazole derivativeTGF-β receptor kinase INot specified, but showed strong H-bondingS280, Y282 (H-bonds); A230, K232, L260 (hydrophobic) nih.gov
Imidazo-thiadiazole chalconeEGFRNot specifiedCys797 (H-bond or Pi-sulfur), Met790 (Pi-sulfur) neliti.com
Imidazo[2,1-b]thiazole carboxamidePantothenate synthetase (Mtb)Not specifiedHIS-44, GLN-164 (H-bonds) nih.govrsc.org
Imidazo[2,1-b]thiazole linked thiadiazoleGlypican-3 protein (GPC-3)-10.30 to -6.90Hydrogen bonding and pi-stacking interactions nih.gov

Prediction of Reactivity and Mechanistic Pathways through Computational Modeling

Computational modeling can predict the chemical reactivity of this compound and elucidate potential reaction mechanisms. d-nb.info Frontier Molecular Orbital (FMO) theory, based on the HOMO and LUMO distributions from DFT calculations, is often used to predict reactive sites.

Nucleophilic Attack: Regions with a high LUMO density are susceptible to attack by nucleophiles.

Electrophilic Attack: Regions with a high HOMO density are likely sites for attack by electrophiles.

More advanced analyses involve calculating reactivity descriptors like Fukui functions, which can more precisely identify the atoms within the molecule that are most likely to participate in different types of reactions. elsevierpure.com Computational studies can also model entire reaction pathways, calculating the energies of reactants, transition states, and products to determine the most energetically favorable mechanism for a given chemical transformation. d-nb.info

Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological Potential

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. acs.org By identifying key molecular descriptors (physicochemical properties) that influence activity, QSAR models can be used to predict the potency of new, unsynthesized compounds.

For the related imidazo[2,1-b] ijper.orgbookpi.orgasianpubs.orgthiadiazole scaffold, QSAR studies have been successfully applied to model their anticancer activity. ijper.orgbookpi.orgasianpubs.org These studies typically follow these steps:

A dataset of compounds with known biological activity (e.g., IC50 values) is collected.

A large number of molecular descriptors (e.g., steric, electronic, thermodynamic properties) are calculated for each compound.

Statistical methods, such as Multiple Linear Regression (MLR), are used to build a mathematical equation that correlates a subset of these descriptors with the observed biological activity. ijper.org

The resulting model is validated to ensure its statistical significance and predictive power, often reported with metrics like the squared correlation coefficient (r² or R²) and the cross-validated correlation coefficient (q² or Q²). ijper.orgasianpubs.org

Table 3: Key Descriptors from a QSAR Study on Imidazo[2,1-b] ijper.orgbookpi.orgasianpubs.orgthiadiazole Derivatives as Murine Leukemia Inhibitors

DescriptorTypeCorrelation with ActivityInterpretationReference
Partition Coefficient (logP)HydrophobicityNegativeLower hydrophobicity is favorable for activity. bookpi.orgasianpubs.org
Cluster Count (ClsC)TopologicalPositiveA higher degree of molecular complexity or branching may enhance activity. bookpi.orgasianpubs.org
Principal Moment of Inertia about X-axis (PMI-X)Steric/ShapeNegativeA less elongated shape may be beneficial for binding and activity. bookpi.orgasianpubs.org

These QSAR models demonstrated good statistical correlation (R² values up to 0.99), indicating their reliability in predicting the activity of similar compounds and guiding the design of more potent derivatives. ijper.org

Biological Activities and Preclinical Investigations of Imidazo 2,1 B Thiazole 5,6 Diamine Derivatives

Biological Target Identification and Validation (Non-Human Models)

The therapeutic potential of Imidazo[2,1-b]thiazole (B1210989) derivatives stems from their interaction with various biological targets crucial in disease pathology. In non-human models, research has identified several key targets for these compounds, primarily in the context of cancer and infectious diseases.

One of the primary targets identified for imidazo[2,1-b]thiazole derivatives is the family of protein kinases. nih.gov Kinases are pivotal in cellular signaling pathways that control cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers. Specific kinases targeted by these derivatives include components of the MAPK (mitogen-activated protein kinase) pathway, such as BRAF and MEK. elsevierpure.com For instance, certain (imidazo[2,1-b]thiazol-5-yl)pyrimidine derivatives have been identified as potent pan-RAF inhibitors, targeting both wild-type and mutated forms of BRAF, a key driver in melanoma and other cancers. elsevierpure.com

Another significant biological target is phosphatidylinositol 4-kinase IIIβ (PI4KB), a lipid kinase essential for the replication of various viruses. nih.gov Imidazo[2,1-b]thiazole derivatives have been developed as potent and selective inhibitors of PI4KB, positioning them as potential host-targeting antiviral agents. nih.gov

Focal Adhesion Kinase (FAK) is another validated target for this class of compounds. nih.govbiorxiv.org FAK is a non-receptor tyrosine kinase that plays a critical role in cell adhesion, migration, and survival. Its overexpression is associated with tumor progression and metastasis. Imidazo[2,1-b]thiazole derivatives have been synthesized and shown to exhibit inhibitory activity against FAK, suggesting their potential in combating cancers like glioma and pancreatic ductal adenocarcinoma. nih.govbiorxiv.org

Furthermore, in the context of mycobacterial infections, pantothenate synthetase of Mycobacterium tuberculosis (Mtb) has been identified as a putative target. rsc.org Molecular docking studies have suggested that benzo-[d]-imidazo-[2,1-b]-thiazole derivatives can bind to this essential enzyme, indicating a potential mechanism for their antimycobacterial activity. rsc.org

The S100 proteins, a family of calcium-binding proteins involved in various intracellular processes and linked to inflammatory diseases and cancer, have also been identified as potential targets for imidazo[2,1-b]thiazole derivatives.

In Vitro Enzyme Inhibition and Activation Studies

In vitro enzyme assays have been instrumental in quantifying the inhibitory or activating effects of Imidazo[2,1-b]thiazole derivatives on their identified targets. These studies provide crucial data on the potency and selectivity of these compounds.

Derivatives of imidazo[2,1-b]thiazole have demonstrated significant inhibitory activity against several kinases. For example, compound 8u , a 5,6-diarylimidazo[2,1-b]thiazole derivative, showed potent inhibition of V600E-B-RAF and C-RAF kinases with IC50 values of 39.9 nM and 19.0 nM, respectively. nih.govelsevierpure.com Similarly, new (imidazo[2,1-b]thiazol-5-yl)pyrimidine derivatives, such as compounds 27c and 38a , have been identified as potent pan-RAF inhibitors. elsevierpure.com In the realm of PI3K/AKT/mTOR signaling, a key pathway in cancer, compound 13k , a 6-(imidazo[1,2-a]pyridin-6-yl)quinazoline derivative, was found to be a potent inhibitor of PI3Kα with an IC50 value of 1.94 nM. mdpi.com

The enzyme 15-lipoxygenase (15-LOX), which is involved in inflammatory processes, has also been a target of interest. A series of 3,6-diphenylimidazo[2,1-b]thiazol-5-amine derivatives were synthesized and evaluated as 15-LOX inhibitors. nih.gov Compound 5i , with a 2,4,4-trimethylpentan-2-yl group, was the most potent, exhibiting an activity twice that of the reference drug quercetin. nih.gov

Furthermore, certain imidazo[2,1-b]thiazole derivatives have been evaluated as inhibitors of cyclooxygenase (COX) enzymes. A series of analogs containing a methyl sulfonyl COX-2 pharmacophore were found to be selective inhibitors of the COX-2 isoenzyme, with IC50 values in the potent range of 0.08-0.16 µM. nih.gov Compound 6a (N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine) was identified as a particularly potent and selective COX-2 inhibitor. nih.gov

The table below summarizes the in vitro enzyme inhibition data for selected Imidazo[2,1-b]thiazole derivatives.

CompoundTarget EnzymeIC50 ValueReference
8u V600E-B-RAF39.9 nM nih.govelsevierpure.com
8u C-RAF19.0 nM nih.govelsevierpure.com
13k PI3Kα1.94 nM mdpi.com
5i 15-LipoxygenaseMore potent than quercetin nih.gov
6a COX-20.08 µM nih.gov
6a COX-1>100 µM nih.gov

Receptor Binding Assays and Agonist/Antagonist Profiling (In Vitro)

While much of the research on Imidazo[2,1-b]thiazole derivatives has focused on enzyme inhibition, some studies have explored their interactions with cellular receptors. These assays are crucial for understanding the full pharmacological profile of these compounds.

One area of investigation has been the immunostimulant properties of these derivatives. The mobilisation of the CD2 receptor on human T-lymphocytes has been used as a measure of immunoactivity. nih.gov Studies on 3-aroylmethyl- and 2-aroyl-3-methyl(aryl)-5,6-dihydroimidazo[2,1-b]thiazoles indicated that their immunoactivity was lower than that of 6-aryl substituted compounds, particularly the reference drug levamisole. nih.gov

Cellular Assays for Mechanism of Action Elucidation (In Vitro)

Cell-based assays are critical for understanding how Imidazo[2,1-b]thiazole derivatives affect cellular processes and for elucidating their mechanisms of action. These studies bridge the gap between molecular target inhibition and physiological response.

The antiproliferative activity of Imidazo[2,1-b]thiazole derivatives has been extensively evaluated against a wide range of human cancer cell lines. The National Cancer Institute's (NCI) 60-cell line panel is frequently used for this purpose.

Several 5,6-diarylimidazo[2,1-b]thiazole derivatives have demonstrated potent antiproliferative effects. nih.govelsevierpure.com For instance, compound 8u exhibited superior potency compared to the established anticancer drug Sorafenib against eight different cell lines and was equipotent against the COLO 205 colon cancer cell line. nih.govelsevierpure.com Its IC50 values against the NCI-H460 non-small cell lung cancer and MCF7 breast cancer cell lines were 0.845 µM and 0.476 µM, respectively. nih.govelsevierpure.com

Newer (imidazo[2,1-b]thiazol-5-yl)pyrimidine derivatives have also shown significant antiproliferative activity. elsevierpure.com Compounds 26 and 27 displayed selectivity towards melanoma cell lines, with sub-micromolar IC50 values against several melanoma lines. nih.gov Another lead compound, 10l , from a series of imidazo[2,1-b] nih.govnih.govnih.govthiadiazole derivatives, showed effective antiproliferative activity against various pancreatic ductal adenocarcinoma (PDAC) cell models, with IC50 values in the low micromolar range (1.04-3.44 µM). biorxiv.org

The table below presents the antiproliferative activity of selected Imidazo[2,1-b]thiazole derivatives against various cancer cell lines.

CompoundCell LineCancer TypeIC50 ValueReference
8u NCI-H460Non-small cell lung cancer0.845 µM nih.govelsevierpure.com
8u MCF7Breast cancer0.476 µM nih.govelsevierpure.com
10l SUIT-2, CAPAN-1, PANC-1, etc.Pancreatic ductal adenocarcinoma1.04-3.44 µM biorxiv.org
13k HCC827, A549, SH-SY5Y, HEL, MCF-7Various0.09-0.43 µM mdpi.com

A key mechanism by which many anticancer agents exert their effects is through the induction of apoptosis (programmed cell death) and deregulation of the cell cycle. Several studies have demonstrated that Imidazo[2,1-b]thiazole derivatives can trigger these cellular events.

Derivatives of imidazo[1,2-a]pyridine (B132010) have been shown to induce apoptosis and cell cycle arrest in non-small cell lung cancer cells. nih.gov These effects are mediated by the activation of NADPH oxidase, leading to increased reactive oxygen species (ROS) and subsequent mitochondrial membrane potential impairment. nih.gov

Compound 13k , a PI3Kα inhibitor, was found to induce cell cycle arrest at the G2/M phase and promote apoptosis in HCC827 cells in a dose-dependent manner. mdpi.com This was accompanied by characteristic apoptotic features like cell shrinkage and DNA fragmentation. mdpi.com Similarly, certain imidazo[2,1-b]thiazole derivatives were shown to induce apoptosis in glioma C6 cancer cells. nih.gov

In pancreatic cancer models, the lead compound 10l was found to induce cell cycle arrest in the G2/M phase and trigger apoptosis. biorxiv.org Mechanistic studies on some imidazo[2,1-b]thiazolylmethylene-2-indolinones revealed that they can block cells in the M phase of the cell cycle.

In Vivo Preclinical Efficacy Studies (Non-Human Models)

The ultimate test of a potential therapeutic agent's efficacy lies in its performance in living organisms. Several Imidazo[2,1-b]thiazole derivatives have been evaluated in non-human preclinical models, primarily for their anticancer and anti-infective properties.

In the context of cancer, compound 38a , a pan-RAF inhibitor, was selected for in vivo testing against melanoma and demonstrated promising activity. elsevierpure.com Another study involving a pancreatic ductal adenocarcinoma mouse xenograft model showed that compound 10l significantly inhibited tumor growth. biorxiv.org

Beyond cancer, these derivatives have shown efficacy against infectious diseases. In a mouse model of Human African Trypanosomiasis (HAT), a parasitic disease, nitroimidazole derivatives were evaluated. mdpi.com Compound 18g achieved a 100% cure rate. mdpi.com Imidazo[2,1-b]thiazole and imidazooxazole (B14894385) derivatives have also shown a marked capacity to eliminate the viability of Naegleria fowleri, the "brain-eating amoeba," while causing limited toxicity to human cells. hw.ac.uk

Furthermore, in the search for new antimycobacterial agents, benzo-[d]-imidazo-[2,1-b]-thiazole derivatives have been identified as promising leads. rsc.org Compound IT10 displayed significant activity against Mycobacterium tuberculosis H37Ra with no acute cellular toxicity observed. rsc.org

Evaluation in Antimicrobial Models (e.g., Antibacterial, Antifungal, Antiviral)

Derivatives of the imidazo[2,1-b]thiazole scaffold have demonstrated notable activity against a variety of microbial pathogens, including bacteria, fungi, and viruses.

Antibacterial and Antifungal Activity:

A number of imidazo[2,1-b]thiazole derivatives have been synthesized and evaluated for their antibacterial and antifungal properties. chemmethod.comnih.govdocumentsdelivered.com For instance, certain 5-substituted imidazo[2,1-b]-1,3,4-thiadiazole derivatives showed slight to moderate activity against Staphylococcus aureus, Candida albicans, Pseudomonas aeruginosa, and Escherichia coli. nih.govmdpi.com Specifically, compounds 5d and 6h were moderately active against Escherichia coli, while 7b was moderately active against Pseudomonas aeruginosa. nih.gov In another study, thiocyano derivatives (19 and 23) of imidazo[2,1-b]thiazole displayed a promising antimicrobial profile for genitourinary infections, with activity against both bacteria and fungi while having a reduced impact on beneficial Lactobacillus species. nih.govresearchgate.net

Furthermore, novel imidazole-fused imidazo[2,1-b] nih.govnih.govscimatic.orgthiadiazole analogues have shown strong antifungal activity, particularly against Candida albicans. nih.gov One derivative, N-((4-(2-Cyclopropyl-6-(4-fluorophenyl)imidazo[2,1-b] nih.govnih.govscimatic.orgthiadiazol-5-yl)-5-(6-methyl-pyridin-2-yl)-1H-imidazol-2-yl)methyl)aniline (21a), exhibited a minimum inhibitory concentration (MIC₅₀) of 0.16 μg/mL against C. albicans, which was significantly more potent than the control drugs gatifloxacin (B573) and fluconazole. nih.gov Other studies have also highlighted the antifungal potential of imidazo[2,1-b]thiazole derivatives. nih.gov

Interactive Data Table: Antimicrobial Activity of Imidazo[2,1-b]thiazole Derivatives

Compound/DerivativeMicrobial StrainActivityReference
Imidazo[2,1-b]-1,3,4-thiadiazole derivative 5dEscherichia coliModerately active nih.gov
Imidazo[2,1-b]-1,3,4-thiadiazole derivative 6hEscherichia coliModerately active nih.gov
Imidazo[2,1-b]-1,3,4-thiadiazole derivative 7bPseudomonas aeruginosaModerately active nih.gov
Thiocyano derivative 19Genitourinary bacteria and fungiGood activity nih.govresearchgate.net
Thiocyano derivative 23Genitourinary bacteria and fungiGood activity nih.govresearchgate.net
Compound 21aCandida albicansMIC₅₀ = 0.16 μg/mL nih.gov

Antiviral Activity:

Several imidazo[2,1-b]thiazole derivatives have been assessed for their antiviral capabilities against a range of DNA and RNA viruses. nih.govjrespharm.com A series of 4-thiazolidinone (B1220212) derivatives bearing an imidazo[2,1-b]thiazole moiety showed moderate antiviral activity. jrespharm.com For example, 3-Propyl-2-[((6-(4-chlorophenyl)imidazo[2,1-b]thiazol-3-yl)acetyl)hydrazono]-5-methyl-4-thiazolidinone (13) displayed modest but consistent activity against influenza A virus strains, including the A/H1N1 pandemic strain. jrespharm.com Compounds 6 and 11 from the same series were active against vesicular stomatitis virus. jrespharm.com

In a different study, spirothiazolidinone derivatives of imidazo[2,1-b]thiazole were synthesized and evaluated. nih.govscimatic.org Compound 6d was found to be potent against Coxsackie B4 virus, while compound 5d was effective against Feline corona and Feline herpes viruses. nih.govscimatic.org Furthermore, research into imidazo[2,1-b]thiazole derivatives as inhibitors of phosphatidylinositol 4-kinase IIIβ (PI4KB), a host factor essential for viral replication, has yielded potent antiviral compounds. nih.gov Compounds 29 and 30 demonstrated significant anti-human rhinovirus (HRV) activity with EC₅₀ values of 0.027 μM and 0.007 μM, respectively. nih.gov

Assessment in Anticancer/Antiproliferative Models

The anticancer potential of imidazo[2,1-b]thiazole derivatives has been a significant area of research. wikipedia.orgacs.org Numerous studies have reported the synthesis and evaluation of these compounds against various cancer cell lines. nih.govnih.govelsevierpure.comnih.gov

A series of 2,5,6-substituted imidazo[2,1-b] nih.govnih.govscimatic.orgthiadiazole derivatives were tested at the National Cancer Institute, where it was found that introducing a formyl group at the 5-position increased the antiproliferative activity of molecules with a benzyl (B1604629) group at position 2. nih.gov The compound 2-benzyl-5-formyl-6-(4-bromophenyl)imidazo[2,1-b] nih.govnih.govscimatic.orgthiadiazole (22) was shown to induce cytotoxicity by activating the extrinsic pathway of apoptosis. nih.gov

In another study, new imidazo[2,1-b] nih.govnih.govscimatic.orgthiadiazole derivatives were screened against the NCI-60 cell line panel. nih.gov Compounds 12a and 12h demonstrated remarkable cytotoxic activity with IC₅₀ values ranging from 0.23 to 11.4 μM and 0.29 to 12.2 μM, respectively. nih.gov These compounds were found to inhibit the phosphorylation of PTK2/FAK, a key regulator of cell migration and proliferation. nih.gov

Furthermore, some 2,6-disubstituted imidazo[2,1-b] nih.govnih.govscimatic.orgthiadiazoles have shown significant in vitro anticancer activity. nih.gov Notably, 3-(2-(4-methoxyphenyl)imidazo[2,1-b] nih.govnih.govscimatic.orgthiadiazol-6-yl)aniline (4c) exhibited potent activity against the Non-Small Cell Lung Cancer HOP-92 cell line (GI₅₀: 0.114 μM) and the Renal Cancer CAKI-1 cell line (GI₅₀: 0.743 μM). nih.gov

Interactive Data Table: Anticancer Activity of Imidazo[2,1-b]thiazole Derivatives

Compound/DerivativeCancer Cell LineActivity (IC₅₀/GI₅₀)Reference
Compound 12aNCI-60 Panel0.23 - 11.4 μM nih.gov
Compound 12hNCI-60 Panel0.29 - 12.2 μM nih.gov
3-(2-(4-methoxyphenyl)imidazo[2,1-b] nih.govnih.govscimatic.orgthiadiazol-6-yl)aniline (4c)Non-Small Cell Lung Cancer HOP-920.114 μM nih.gov
3-(2-(4-methoxyphenyl)imidazo[2,1-b] nih.govnih.govscimatic.orgthiadiazol-6-yl)aniline (4c)Renal Cancer CAKI-10.743 μM nih.gov

Efficacy in Antitubercular and Anthelmintic Models

Antitubercular Activity:

Imidazo[2,1-b]thiazole derivatives have emerged as a promising class of compounds in the search for new antitubercular agents. nih.govnih.govnih.gov Several studies have focused on the synthesis and evaluation of these derivatives against Mycobacterium tuberculosis. nih.govnih.gov

In one study, a series of 2,6-disubstituted and 2,5,6-trisubstituted imidazo[2,1-b] nih.govnih.govscimatic.orgthiadiazoles were synthesized and screened for their activity against Mycobacterium tuberculosis H37Rv. nih.gov Among the tested compounds, 2-(2-furyl)-6-phenylimidazo[2,1-b] nih.govnih.govscimatic.orgthiadiazole-5-carbaldehyde (6c) and (2-cyclohexyl-6-phenylimidazo[2,1-b] nih.govnih.govscimatic.orgthiadiazol-5-yl)methanol (7a) demonstrated the highest inhibitory activity at 100%. nih.gov

Another investigation focused on imidazo[2,1-b]thiazoles, where 2-chloro-6-phenylimidazo[2,1-b]thiazole showed antitubercular activity. nih.gov This led to the synthesis of new analogues, with 5-nitroso-6-p-chlorophenylimidazo[2,1-b]thiazole exhibiting potent antitubercular activity. nih.gov

Furthermore, the design of imidazo[2,1-b]thiazole derivatives as inhibitors of Mycobacterium tuberculosis pantothenate synthetase (MTB PS) has yielded promising results. uky.edu Compound 2-methyl-N'-(4-phenoxybenzoyl)benzo[d]imidazo[2,1-b]thiazole-3-carbohydrazide (5bc) emerged as a potent inhibitor of MTB PS with an IC₅₀ of 0.53 μM and a MIC of 3.53 μM against replicative MTB. uky.edu

Anthelmintic Activity:

The imidazo[2,1-b]thiazole core is present in the well-known anthelmintic drug Levamisole. nih.gov This has spurred research into the anthelmintic potential of other derivatives. nih.govresearchgate.net A study on carbamates derived from imidazo[2,1-b] nih.govnih.govscimatic.orgthiadiazole and imidazo[2,1-b]thiazole showed interesting in vitro results, suggesting that the aromatic azapentalene can replace the benzimidazole (B57391) ring found in other anthelmintics without losing biological properties. nih.gov Another study reported that 6-aryl-2-benzenesulfonyl-3-(3,4-dimethoxy-phenyl)imidazo[2,1-b]-thiazole derivatives exhibited better anthelmintic activities compared to their 2-phenylsulfanyl counterparts. researchgate.net

Anti-inflammatory and Immunomodulatory Effects

Derivatives of imidazo[2,1-b]thiazole have been investigated for their anti-inflammatory and immunomodulatory properties. mdpi.comnih.govchemmethod.com The known immunomodulatory effects of Levamisole have provided a basis for exploring this activity in other analogues. nih.gov

A new series of imidazo[2,1-b]thiazole analogues were synthesized and evaluated as selective COX-2 inhibitors, a key target for anti-inflammatory drugs. nih.gov All the synthesized compounds (6a-g) were found to be selective inhibitors of the COX-2 isoenzyme with highly potent IC₅₀ values in the range of 0.08-0.16 µM. nih.gov The compound N,N-dimethyl-1-(6-(4-(methylsulfonyl)phenyl)imidazo[2,1-b]thiazol-5-yl)methanamine (6a) was identified as a particularly potent and selective COX-2 inhibitor with an IC₅₀ for COX-2 of 0.08 µM and a selectivity index of 313.7. nih.gov

In another study, indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were designed and synthesized to evaluate their effects on the production of pro-inflammatory cytokines. rsc.orgnih.gov Most of the compounds effectively inhibited the LPS-induced production of nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α) in RAW264.7 cells. rsc.org Compound 13b from this series showed the most potent anti-inflammatory activity. rsc.org

Comprehensive Structure-Activity Relationship (SAR) Studies for Biological Potency

Structure-activity relationship (SAR) studies are crucial for understanding how the chemical structure of imidazo[2,1-b]thiazole derivatives influences their biological potency and for guiding the design of more effective compounds. researchgate.netnih.gov

For antiproliferative activity , SAR studies on 2,5,6-substituted imidazo[2,1-b] nih.govnih.govscimatic.orgthiadiazoles revealed that the presence of a benzyl group at position 2 and a formyl group at position 5 enhanced activity. nih.gov In a series of imidazo[2,1-b] nih.govnih.govscimatic.orgthiadiazoles, compounds with an indole (B1671886) bicycle and a thiophene (B33073) ring showed promising antitumor activity. nih.gov

Regarding antimicrobial activity , the introduction of electron-withdrawing and less bulky groups has been shown to increase biological activities, while electron-donating and bulky groups tend to decrease it. researchgate.net For antifungal activity against C. albicans, the presence of a cyclopropyl (B3062369) group at the 2-position and a fluorophenyl group at the 6-position of the imidazo[2,1-b] nih.govnih.govscimatic.orgthiadiazole ring, combined with an imidazole (B134444) moiety, was found to be beneficial. nih.gov

In the context of anti-inflammatory activity , SAR studies on imidazo[2,1-b]thiazole derivatives as COX-2 inhibitors indicated that the type and size of the amine group at the C-5 position of the imidazo[2,1-b]thiazole ring affected both the potency and selectivity of COX-2 inhibition. nih.gov For indole-2-formamide benzimidazole[2,1-b]thiazole derivatives, the introduction of electron-withdrawing groups at the amino position was found to enhance their anti-inflammatory activity. nih.gov

These SAR studies provide valuable insights for the rational design and optimization of imidazo[2,1-b]thiazole-5,6-diamine derivatives to develop new therapeutic agents with improved potency and selectivity.

Challenges and Future Directions in Imidazo 2,1 B Thiazole 5,6 Diamine Research

Addressing Synthetic Challenges for Scalable Production and Diversification

The translation of Imidazo[2,1-b]thiazole-5,6-diamine from a laboratory-scale curiosity to a readily accessible building block for drug discovery and other applications hinges on the development of robust and scalable synthetic methodologies. Current synthetic routes, while effective for initial studies, often face limitations that hinder large-scale production. Challenges include the use of expensive or hazardous reagents, multi-step procedures with cumulative yield losses, and difficulties in purification.

Future research must prioritize the development of more efficient and environmentally benign synthetic strategies. This includes the exploration of one-pot reactions, the use of greener solvents, and the investigation of catalytic methods to improve atom economy. Furthermore, creating a diverse library of analogues based on the this compound core is crucial for establishing comprehensive structure-activity relationships (SAR). This necessitates the development of versatile synthetic pathways that allow for the facile introduction of a wide range of substituents at various positions on the heterocyclic ring system.

A significant hurdle lies in the regioselective functionalization of the diamine groups and the aromatic core. Developing orthogonal protection strategies and selective C-H activation methods will be instrumental in achieving controlled diversification and generating novel chemical entities with tailored properties.

Deepening the Elucidation of Complex Biological Mechanisms and Target Interactions

While preliminary studies may indicate the biological potential of this compound derivatives, a thorough understanding of their mechanism of action at the molecular level is often lacking. Identifying the specific cellular targets and elucidating the intricate signaling pathways modulated by these compounds is a critical next step. This requires a multidisciplinary approach combining chemical biology, proteomics, and computational modeling.

Techniques such as affinity chromatography, chemical proteomics, and target-based screening can be employed to pull down and identify the direct binding partners of this compound and its analogues. Subsequent validation of these targets through genetic and pharmacological approaches will be essential to confirm their relevance to the observed biological effects. A deeper mechanistic understanding will not only rationalize the observed activity but also guide the design of more potent and selective next-generation compounds.

Optimization of Preclinical Efficacy, Selectivity, and Metabolic Stability

The journey from a hit compound to a preclinical candidate is fraught with challenges related to its pharmacokinetic and pharmacodynamic properties. For this compound derivatives, optimizing preclinical efficacy, selectivity, and metabolic stability is paramount. Efficacy in relevant animal models of disease is the ultimate proof of concept, but this can only be achieved if the compound possesses favorable ADME (absorption, distribution, metabolism, and excretion) properties.

A key challenge is to enhance the metabolic stability of the Imidazo[2,1-b]thiazole (B1210989) core and its substituents. In vitro metabolism studies using liver microsomes and hepatocytes can identify potential metabolic soft spots. This information can then be used to guide medicinal chemistry efforts to block these sites of metabolism through chemical modification, thereby improving the compound's half-life and oral bioavailability.

Furthermore, ensuring selectivity for the intended biological target over off-target proteins is crucial to minimize potential toxicity. Comprehensive selectivity profiling against a panel of related and unrelated targets is necessary. The insights gained from these studies will inform iterative rounds of structure-based design to enhance selectivity and, consequently, the therapeutic window.

Research Area Key Objectives Methodologies
Preclinical EfficacyDemonstrate proof-of-concept in animal models.In vivo disease models, pharmacokinetic/pharmacodynamic (PK/PD) modeling.
SelectivityMinimize off-target effects and potential toxicity.Kinase profiling, receptor binding assays, cellular thermal shift assays (CETSA).
Metabolic StabilityImprove drug-like properties and in vivo exposure.In vitro metabolism assays (microsomes, hepatocytes), metabolite identification.

Exploration of Novel Application Areas beyond Traditional Medicinal Chemistry

The unique electronic and structural features of the Imidazo[2,1-b]thiazole scaffold suggest that its utility may extend beyond the realm of traditional medicinal chemistry. The fused heterocyclic system, with its electron-rich nature and potential for functionalization, could find applications in materials science, coordination chemistry, and as chemical probes.

For instance, the fluorescent properties of certain Imidazo[2,1-b]thiazole derivatives could be harnessed for the development of novel sensors for metal ions or biologically relevant anions. The ability of the diamine moiety to act as a ligand could be exploited in the synthesis of novel metal-organic frameworks (MOFs) or coordination polymers with interesting catalytic or photophysical properties.

Furthermore, appropriately functionalized Imidazo[2,1-b]thiazole-5,6-diamines could serve as valuable chemical biology tools. By attaching fluorescent tags, photoaffinity labels, or biotin (B1667282) handles, these compounds can be transformed into probes to visualize cellular processes, identify protein-protein interactions, or map the distribution of their targets within cells.

Integration of Artificial Intelligence and Machine Learning in Structure-Based Drug Discovery (Preclinical)

The integration of artificial intelligence (AI) and machine learning (ML) offers a powerful paradigm shift in the preclinical drug discovery process for compounds like this compound. These computational tools can analyze vast datasets of chemical structures and biological activities to identify subtle patterns and predict the properties of novel, un-synthesized compounds.

In the context of this compound research, AI/ML models can be trained on existing SAR data to predict the biological activity of virtual libraries of derivatives. This can help prioritize the synthesis of the most promising compounds, thereby saving time and resources. Furthermore, generative models can be employed to design novel Imidazo[2,1-b]thiazole scaffolds with optimized properties, potentially leading to the discovery of compounds with improved potency, selectivity, and drug-like characteristics.

Predictive models for ADME-Tox (absorption, distribution, metabolism, excretion, and toxicity) can also be developed to flag potential liabilities early in the discovery process, allowing for the pre-emptive design of compounds with more favorable pharmacokinetic profiles. The synergy between computational predictions and experimental validation will undoubtedly accelerate the optimization of this compound derivatives as preclinical candidates.

AI/ML Application Objective Potential Impact
QSAR ModelingPredict the biological activity of virtual compounds.Prioritize synthesis of high-potential derivatives.
Generative ChemistryDesign novel Imidazo[2,1-b]thiazole scaffolds.Explore new chemical space and optimize properties.
ADME-Tox PredictionForecast pharmacokinetic and toxicity profiles.Early identification and mitigation of liabilities.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.